5-Amino-6-cloroquinolina

Descripción general

Descripción

5-Amino-6-chloroquinoline is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, including antimalarial, antimicrobial, and anticancer activities . The presence of both amino and chloro substituents on the quinoline ring enhances its chemical reactivity and biological activity.

Aplicaciones Científicas De Investigación

5-Amino-6-chloroquinoline has a broad range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Investigated for its antimicrobial and antiviral properties.

Medicine: Explored for its potential as an antimalarial and anticancer agent.

Industry: Utilized in the production of dyes, pigments, and as a catalyst in various chemical reactions

Mecanismo De Acción

Mode of Action

The mode of action of 5-Amino-6-chloroquinoline is suggested to be similar to that of Chloroquine (CQ), a well-known antimalarial drug . Chloroquine inhibits the action of heme polymerase, which causes the buildup of toxic heme in Plasmodium species . The presence of the short linker chain in 5-Amino-6-chloroquinoline is believed to enable the molecule to circumvent the parasite-resistance mechanism (PfCRT), making it active against CQ-resistant parasites .

Pharmacokinetics

It is N-dealkylated primarily by CYP2C8 and CYP3A4 to N-desethylchloroquine

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-chloroquinoline typically involves the chlorination of 5-aminoquinoline. One common method is the Sandmeyer reaction, where 5-aminoquinoline is diazotized and then treated with copper(I) chloride to introduce the chloro group at the 6-position . Another method involves the direct chlorination of 5-aminoquinoline using reagents like phosphorus pentachloride or thionyl chloride under controlled conditions .

Industrial Production Methods

Industrial production of 5-Amino-6-chloroquinoline often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, is also gaining popularity in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions

5-Amino-6-chloroquinoline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoline N-oxide derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

Substitution: Sodium hydroxide or potassium carbonate as bases, with nucleophiles like amines or thiols.

Major Products

Oxidation: Quinoline N-oxide derivatives.

Reduction: 5-Amino-6-hydroxyquinoline.

Substitution: 5-Amino-6-alkylaminoquinoline or 5-Amino-6-thioquinoline.

Comparación Con Compuestos Similares

Similar Compounds

Chloroquine: Another quinoline derivative used as an antimalarial drug.

Quinoline: The parent compound with a wide range of biological activities.

6-Chloroquinoline: Lacks the amino group but retains antimicrobial properties.

Uniqueness

5-Amino-6-chloroquinoline is unique due to the presence of both amino and chloro substituents, which enhance its chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound in medicinal chemistry .

Actividad Biológica

5-Amino-6-chloroquinoline is a quinoline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its antibacterial, antimalarial, and anticancer properties, supported by relevant case studies and research findings.

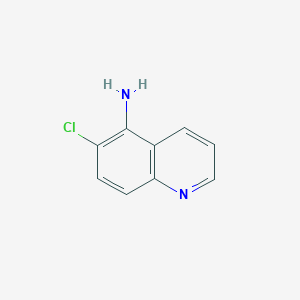

Chemical Structure and Properties

5-Amino-6-chloroquinoline is characterized by its molecular formula and a molecular weight of approximately 178.6 g/mol. Its structure consists of a bicyclic aromatic compound with an amino group at the fifth position and a chlorine atom at the sixth position of the quinoline ring. This unique configuration influences its reactivity and biological activity compared to other quinoline derivatives.

Antibacterial Activity

Research indicates that 5-Amino-6-chloroquinoline exhibits significant antibacterial properties . The compound has been tested against various bacterial strains, demonstrating efficacy particularly against Gram-positive bacteria. A comparative analysis of similar compounds shows that:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 8-Amino-6-methoxyquinoline | Methoxy group at position 6 | Antimicrobial properties |

| 5-Amino-6-nitroquinoline | Nitro group at position 6 | Anticancer activity |

| 5-Aminoquinoline | Lacks chlorine substituent | Antimalarial effects |

The presence of the chlorine atom at position 6 enhances the compound's antibacterial activity, making it a promising candidate for further drug development.

Antimalarial Activity

5-Amino-6-chloroquinoline has been studied for its potential as an antimalarial agent . Its structural similarity to chloroquine, a well-known antimalarial drug, suggests it may share similar mechanisms of action. Studies have shown that it can inhibit the crystallization of hematin, a process crucial for malaria parasite survival:

- Mechanism of Action : The compound interferes with the detoxification process of heme within Plasmodium species, which is essential for their growth and reproduction.

- Efficacy : In vitro assays have demonstrated that 5-amino-6-chloroquinoline exhibits significant activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum, with IC50 values indicating potent antiplasmodial effects .

Anticancer Activity

The anticancer potential of 5-amino-6-chloroquinoline has also been explored. Research indicates that derivatives of this compound can induce apoptosis in various cancer cell lines:

- Cell Line Studies : In vitro studies on human cancer cell lines have shown that 5-amino-6-chloroquinoline can inhibit cell proliferation and promote cell death through apoptosis.

- Combination Therapy : The compound has shown synergistic effects when used in combination with other therapeutic agents, enhancing its anticancer efficacy .

Case Studies and Research Findings

- Antibacterial Efficacy : A study evaluated the antibacterial activity of several quinoline derivatives, including 5-amino-6-chloroquinoline, against Staphylococcus aureus. Results indicated that the compound demonstrated superior activity compared to other derivatives tested .

- Antimalarial Mechanism : Research utilizing atomic force microscopy provided insights into how 5-amino-6-chloroquinoline inhibits hematin crystallization in malaria parasites, confirming its potential as an effective antimalarial agent .

- Anticancer Properties : A recent study highlighted the ability of this compound to enhance the efficacy of radiation therapy in cancer treatment, suggesting its role in combination therapies for improved outcomes .

Propiedades

IUPAC Name |

6-chloroquinolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-7-3-4-8-6(9(7)11)2-1-5-12-8/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKJUMRMBGSXZBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N)Cl)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60485177 | |

| Record name | 5-Amino-6-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60485177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

341010-40-0 | |

| Record name | 5-Amino-6-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60485177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.